

ShK-Dap22: A Potent and Selective Blocker of the Kv1.3 Potassium Channel

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Compound of Interest

Compound Name: ShK-Dap22

Cat. No.: B1140072

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A detailed comparison of its cross-reactivity with other ion channels, supported by experimental data, for researchers, scientists, and drug development professionals.

ShK-Dap22 is a synthetic analog of the sea anemone toxin ShK, engineered for high potency and selectivity as a blocker of the voltage-gated potassium channel Kv1.3.^{[1][2]} This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a significant therapeutic target for autoimmune diseases.^{[3][4]} The enhanced selectivity of **ShK-Dap22** for Kv1.3 over other ion channels minimizes the risk of off-target effects, a critical consideration in drug development. This guide provides a comprehensive overview of the cross-reactivity of **ShK-Dap22**, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Selectivity of ShK-Dap22

The defining characteristic of **ShK-Dap22** is its remarkable selectivity for the Kv1.3 channel. This was achieved by a single amino acid substitution, replacing the lysine at position 22 (Lys22) in the parent ShK peptide with diaminopropionic acid (Dap).^{[1][2]} This modification significantly reduces its affinity for other closely related Kv channels, as demonstrated by the following quantitative data.

Ion Channel	ShK-Dap22 IC ₅₀ (pM)	ShK-Dap22 Kd (pM)	Species	Reference
mKv1.3	23	23	Mouse	[5]
mKv1.1	1800	-	Mouse	[5]
rKv1.2	39000	-	Rat	[5]
mKv1.4	37000	-	Mouse	[5]
hKv1.5	>100000	-	Human	[5]
hKv1.6	10500	-	Human	[5]
mKv1.7	>100000	-	Mouse	[5]
hKv3.1	>100000	-	Human	[5]
rKv3.4	>100000	-	Rat	[5]
hKCa4	>100000	-	Human	[5]

Table 1: Comparative inhibitory concentrations (IC₅₀) and dissociation constants (Kd) of **ShK-Dap22** for various potassium ion channels. The data clearly illustrates the significantly higher affinity of **ShK-Dap22** for the Kv1.3 channel compared to other Kv and KCa channels.

Experimental Methodologies

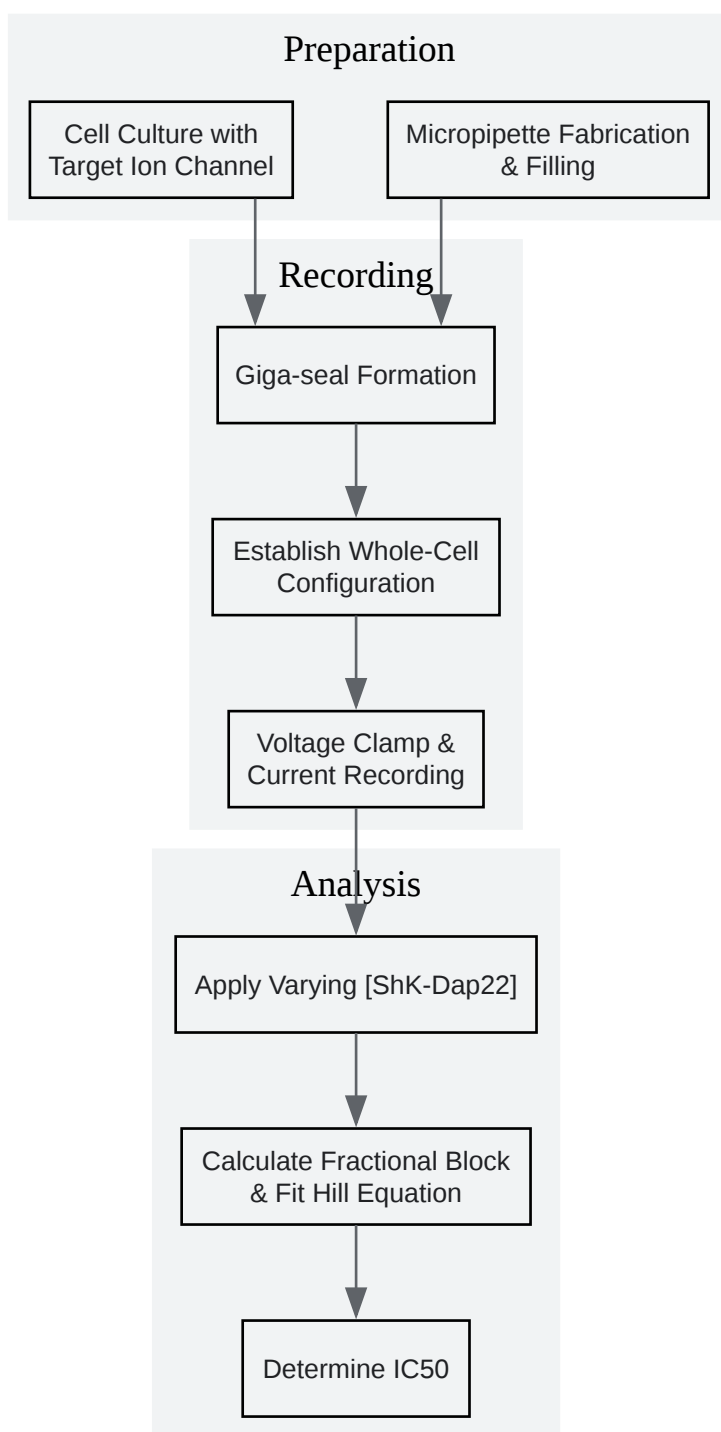
The determination of the binding affinity and selectivity of **ShK-Dap22** relies on established biophysical techniques, primarily whole-cell patch-clamp electrophysiology and competitive binding assays.

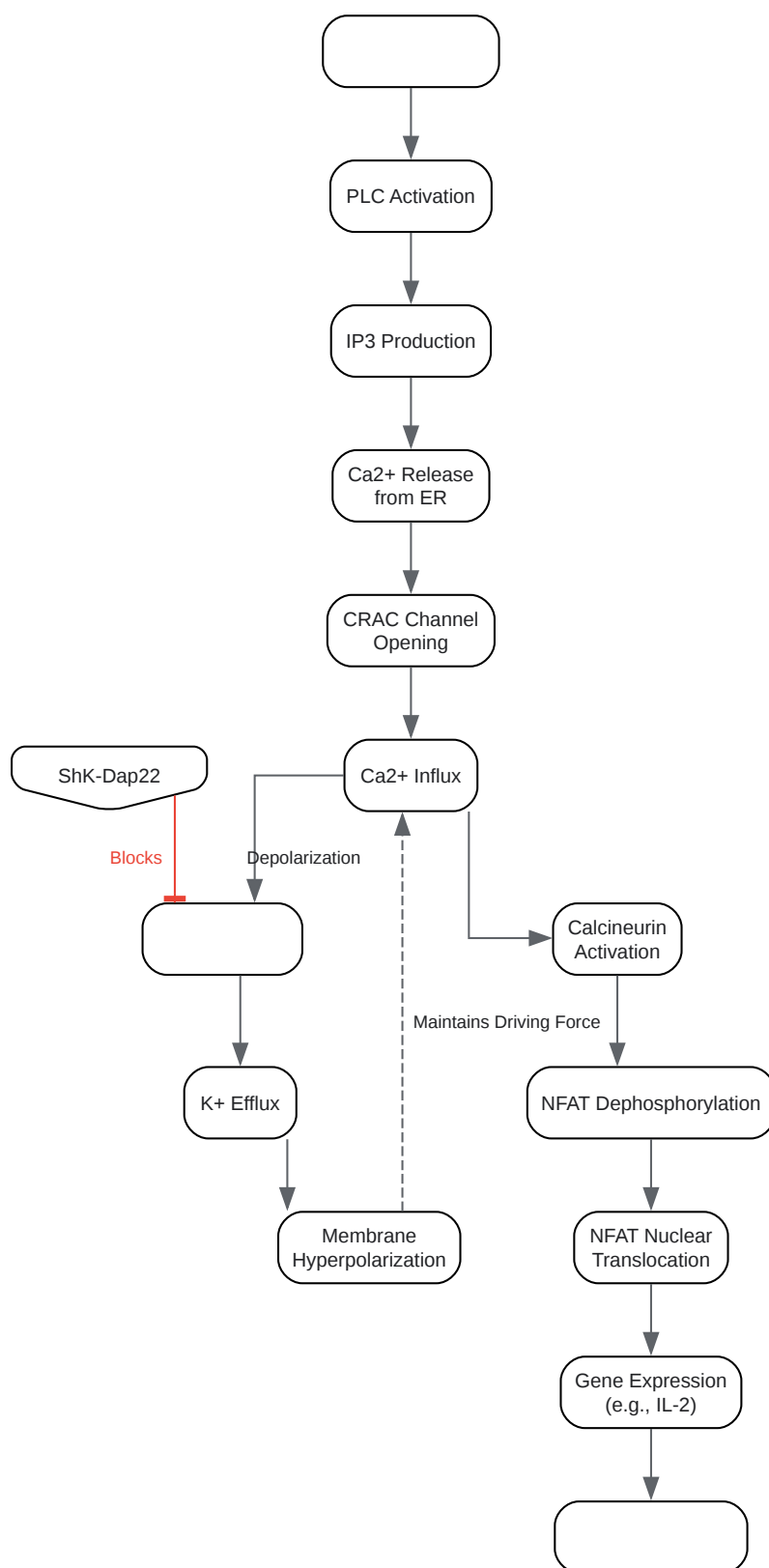
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the ion currents flowing through channels in the membrane of a single cell.[6] By controlling the membrane voltage and recording the resulting currents in the presence of varying concentrations of **ShK-Dap22**, a dose-response curve can be generated to determine the IC₅₀ value.

Protocol Outline:

- **Cell Preparation:** Cells stably or transiently expressing the ion channel of interest (e.g., Kv1.3, Kv1.1) are cultured on coverslips.
- **Pipette Preparation:** Glass micropipettes with a resistance of 3-7 M Ω are fabricated and filled with an appropriate intracellular solution.
- **Giga-seal Formation:** The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (≥ 1 G Ω).
- **Whole-Cell Configuration:** A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
- **Voltage-Clamp and Data Acquisition:** The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit ion currents. These currents are recorded before and after the application of different concentrations of **ShK-Dap22**.
- **Data Analysis:** The fractional block of the current at each concentration is calculated and plotted against the concentration. The resulting data is fitted with the Hill equation to determine the IC₅₀.





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